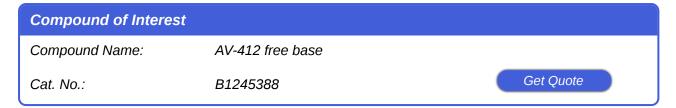


# AV-412 Free Base: A Technical Pharmacology Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AV-412, also known as MP-412, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2) tyrosine kinases.[1][2] As a second-generation kinase inhibitor, AV-412 has demonstrated significant anti-tumor activity in preclinical models, including those resistant to first-generation EGFR inhibitors.[1][2] This technical guide provides a comprehensive overview of the pharmacology of **AV-412 free base**, focusing on its mechanism of action, pharmacodynamics, and key experimental data.

## **Chemical Properties**



Property	Value
Synonyms	MP-412
CAS Number	451492-95-8[3]
Molecular Formula	C27H28CIFN6O[4]
Molecular Weight	507.0 g/mol
Appearance	Light yellow to green yellow solid[5]
Purity	≥98%[6]
SMILES	O=C(C=C)NC1=CC2=C(N=CN=C2NC3=CC(CI) =C(F)C=C3)C=C1C#CC(C) (C)N4CCN(C)CC4[5]

#### **Mechanism of Action**

AV-412 exerts its therapeutic effects by competitively binding to the ATP-binding site within the kinase domain of both EGFR and ErbB2. This binding inhibits the autophosphorylation of these receptors, a critical step in their activation.[2] The inhibition of EGFR and ErbB2 phosphorylation blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. The primary signaling pathways affected by AV-412 are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.

By simultaneously targeting both EGFR and ErbB2, AV-412 offers a broader spectrum of activity compared to inhibitors that target a single receptor. This dual inhibition is particularly relevant in cancers where both receptors are overexpressed or where heterodimerization of EGFR and ErbB2 drives tumor progression.

## **Pharmacodynamics**

The pharmacodynamic effects of AV-412 have been extensively characterized through in vitro and in vivo studies.

## **In Vitro Activity**



AV-412 has demonstrated potent inhibitory activity against wild-type and various mutant forms of EGFR, including those that confer resistance to first-generation inhibitors like gefitinib and erlotinib. It is also a potent inhibitor of ErbB2.

Table 1: In Vitro Inhibitory Activity of AV-412

Target	Assay Type	IC50 (nM)	Reference
EGFR (wild-type)	Enzyme Assay	0.75	[3][5]
EGFR (L858R mutant)	Enzyme Assay	0.5	[3][5]
EGFR (T790M mutant)	Enzyme Assay	0.79	[3][5]
EGFR (L858R/T790M double mutant)	Enzyme Assay	2.3	[3][5]
ErbB2 (HER2)	Enzyme Assay	19	[3][5]
EGFR Autophosphorylation	Cell-based Assay (A431 cells)	43	[2][3][5]
ErbB2 Autophosphorylation	Cell-based Assay	282	[2][3][5]
EGF-dependent Cell Proliferation	Cell-based Assay (A431 cells)	100	[2][3][5]

AV-412 has also shown potent anti-proliferative activity against a panel of cancer cell lines with varying levels of EGFR and ErbB2 expression.

## **In Vivo Activity**

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of AV-412 in inhibiting tumor growth.

Table 2: In Vivo Anti-tumor Efficacy of AV-412

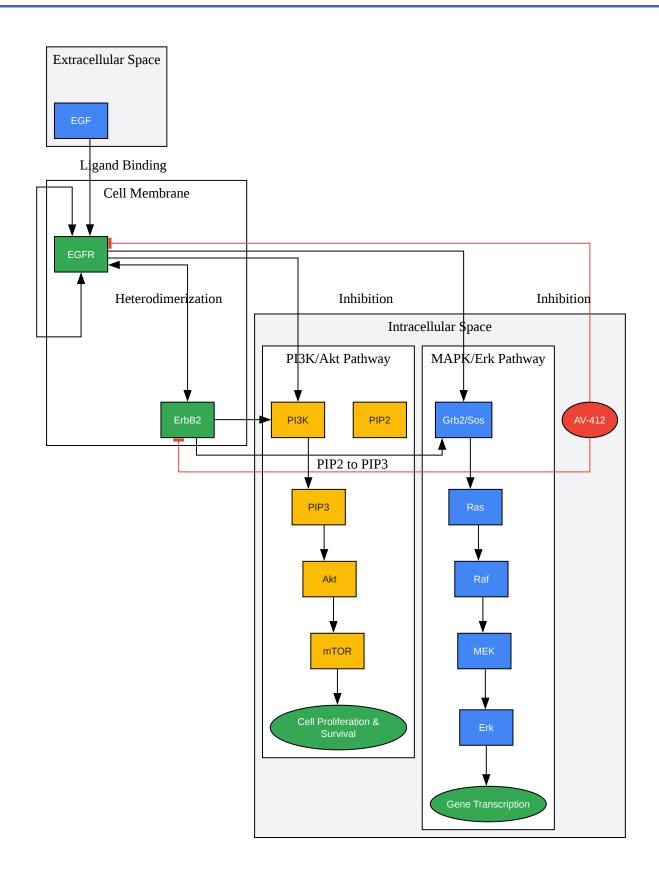


Xenograft Model	Dosing	Outcome	Reference
A431 (EGFR overexpressing)	10 and 30 mg/kg	Reduced tumor growth	[6]
BT-474 (ErbB2 overexpressing)	30 mg/kg	Reduced tumor growth	[6]
KPL-4 (ErbB2 overexpressing, gefitinib-resistant)	Not specified	Significant antitumor effect	[3][5]

# **Signaling Pathway Diagrams**

The following diagrams illustrate the key signaling pathways targeted by AV-412.





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Caption: EGFR and ErbB2 Signaling Pathways and Inhibition by AV-412.



## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the pharmacology of AV-412.

#### In Vitro EGFR/ErbB2 Kinase Inhibition Assay

This assay determines the concentration of AV-412 required to inhibit the enzymatic activity of EGFR and ErbB2 by 50% (IC50).

#### Materials:

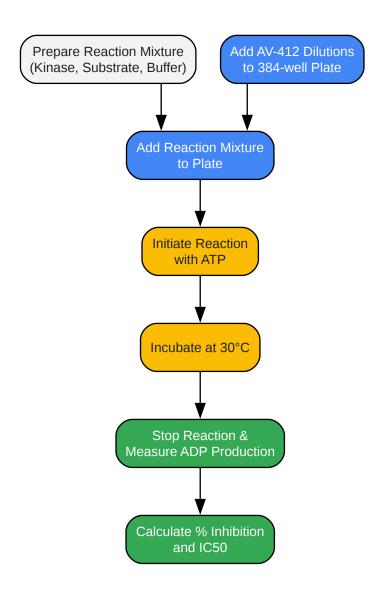
- Recombinant human EGFR and ErbB2 kinase domains
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- AV-412 free base, serially diluted
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well plates

#### Protocol:

- Prepare a reaction mixture containing the kinase, peptide substrate, and kinase buffer.
- Add serial dilutions of AV-412 or vehicle control (DMSO) to the wells of a 384-well plate.
- · Add the reaction mixture to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).



- Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence.
- Calculate the percent inhibition for each concentration of AV-412 relative to the vehicle control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.



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